6,7,8,9-Tetrahydro-2,3-dimethoxy-9-oxo-5H-benzocycloheptene-5-carboxylic Acid 6,7,8,9-Tetrahydro-2,3-dimethoxy-9-oxo-5H-benzocycloheptene-5-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 58774-26-8
VCID: VC0032353
InChI: InChI=1S/C14H16O5/c1-18-12-6-9-8(14(16)17)4-3-5-11(15)10(9)7-13(12)19-2/h6-8H,3-5H2,1-2H3,(H,16,17)
SMILES: COC1=C(C=C2C(=O)CCCC(C2=C1)C(=O)O)OC
Molecular Formula: C14H16O5
Molecular Weight: 264.27 g/mol

6,7,8,9-Tetrahydro-2,3-dimethoxy-9-oxo-5H-benzocycloheptene-5-carboxylic Acid

CAS No.: 58774-26-8

Reference Standards

VCID: VC0032353

Molecular Formula: C14H16O5

Molecular Weight: 264.27 g/mol

6,7,8,9-Tetrahydro-2,3-dimethoxy-9-oxo-5H-benzocycloheptene-5-carboxylic Acid - 58774-26-8

CAS No. 58774-26-8
Product Name 6,7,8,9-Tetrahydro-2,3-dimethoxy-9-oxo-5H-benzocycloheptene-5-carboxylic Acid
Molecular Formula C14H16O5
Molecular Weight 264.27 g/mol
IUPAC Name 2,3-dimethoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-9-carboxylic acid
Standard InChI InChI=1S/C14H16O5/c1-18-12-6-9-8(14(16)17)4-3-5-11(15)10(9)7-13(12)19-2/h6-8H,3-5H2,1-2H3,(H,16,17)
Standard InChIKey FMLQWOGAUHAOMM-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=O)CCCC(C2=C1)C(=O)O)OC
Canonical SMILES COC1=C(C=C2C(=O)CCCC(C2=C1)C(=O)O)OC
PubChem Compound 12233475
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator